ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
Description
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a synthetic organic compound characterized by a piperidine-4-carboxylate core substituted with a quinoline moiety. The quinoline ring is further modified at the 3-position with a 3,4-dimethylbenzenesulfonyl group and at the 6-position with a methyl group.
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-5-32-26(29)20-10-12-28(13-11-20)25-22-14-17(2)6-9-23(22)27-16-24(25)33(30,31)21-8-7-18(3)19(4)15-21/h6-9,14-16,20H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNDJTUSLIZHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the benzenesulfonyl group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Benzenesulfonyl Group: This is typically done through sulfonylation reactions using reagents like benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidine ring may interact with protein receptors. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other piperidine-4-carboxylate derivatives. Below is a detailed comparison based on substituents, synthesis, and inferred properties:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Synthesis Route (Inferred) | Potential Applications |
|---|---|---|---|---|
| ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE (Target) | Piperidine-4-carboxylate | Quinolinyl (3-sulfonyl, 6-methyl), ethyl ester | Likely involves SNAr or coupling reactions for sulfonyl-quinoline attachment | Enzyme inhibition, antimicrobial agents |
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Patent compound, ) | Piperidine-4-carboxylate | 2-Chloroethyl group | Reacting ethyl isonipecotate with 1-bromo-2-chloroethane | Intermediate for bronchodilators (e.g., umeclidinium bromide) |
| METHYL 1-(4-{(2,4-DIAMINOPTERIDIN-6-YL)METHYLAMINO}BENZOYL)PIPERIDINE-4-CARBOXYLATE () | Piperidine-4-carboxylate | Pteridinyl-aminobenzoate, methyl ester | Multi-step coupling involving pteridinyl and benzoate groups | Experimental antifolate/anticancer agent |
Key Findings
Structural Diversity in Piperidine Derivatives: The target compound incorporates a sulfonylated quinoline, a feature absent in the simpler chloroethyl derivative from . This sulfonyl group may enhance binding to hydrophobic enzyme pockets, analogous to sulfonamide drugs . Compared to the pteridinyl derivative in , the target’s quinoline-sulfonyl group suggests divergent biological targets. Pteridinyl derivatives often mimic folate cofactors, while sulfonylated quinolines are associated with kinase or protease inhibition .
Synthesis Pathways: The patent process in highlights the use of ethyl isonipecotate as a starting material for piperidine-4-carboxylate derivatives. The target compound may require analogous steps but with advanced coupling reagents for attaching the sulfonyl-quinoline moiety .
Hypothetical Pharmacological Profiles :
- The chloroethyl derivative () is an intermediate in synthesizing umeclidinium bromide, a bronchodilator. The target compound’s bulkier substituents likely preclude similar muscarinic receptor activity but may favor other targets .
- The pteridinyl derivative () is an experimental drug, emphasizing the role of aromatic systems in modulating biological activity. The target’s benzenesulfonyl group could confer distinct solubility and target affinity .
Methodological Considerations
- Crystallography and Validation : Structural elucidation of such compounds likely employs tools like SHELX for refinement and validation, ensuring accurate 3D models .
- Limitations : Direct pharmacological or thermodynamic data (e.g., IC50, LogP) for the target compound are absent in the provided evidence. Further experimental studies are required to validate inferred properties.
Biological Activity
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a quinoline moiety, and a sulfonyl group, classifying it as a heterocyclic compound and a sulfonamide derivative. Its molecular structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Utilizing commercially available starting materials.
- Introduction of the Quinoline Moiety : Achieved through cyclization reactions.
- Sulfonyl Group Attachment : Often involves sulfonation reactions under controlled conditions.
Anticancer Potential
Recent studies have evaluated the anticancer properties of compounds with similar structures. For instance, a study on thiosemicarbazide derivatives demonstrated significant cytotoxic effects against various cancer cell lines (U87 and HeLa) through MTT assays. Although not directly tested, the structural similarities suggest that this compound may exhibit comparable anticancer activity due to its potential to interact with cellular pathways involved in proliferation and apoptosis .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown interaction with enzymes like carbonic anhydrase, which plays a role in tumor growth.
- Induction of Apoptosis : Structural analogs have been reported to influence apoptotic pathways by modulating protein expressions such as Bax and Bcl-2 .
Study on Related Compounds
A comprehensive investigation into related thiosemicarbazide derivatives highlighted their selective cytotoxicity against cancer cells. For example, compound 4e showed an IC50 value significantly lower than standard treatments, indicating high efficacy . This suggests that this compound could also possess potent anticancer properties worth exploring.
Research Findings Summary
| Study Aspect | Findings |
|---|---|
| Synthesis Methods | Multi-step organic reactions involving piperidine and quinoline derivatives. |
| Anticancer Activity | Potential based on structural similarities to effective anticancer agents. |
| Mechanism Insights | Possible inhibition of key enzymes and modulation of apoptotic pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
